molecular formula C13H17N3O2S B319282 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide

Cat. No.: B319282
M. Wt: 279.36 g/mol
InChI Key: LCCKECGYRHJGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a 3-methylbutanoyl group and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of aniline with benzoyl chloride under basic conditions to form benzamide.

    Introduction of the 3-Methylbutanoyl Group: The benzamide is then reacted with 3-methylbutanoyl chloride in the presence of a base such as pyridine to introduce the 3-methylbutanoyl group.

    Addition of the Carbamothioyl Group: Finally, the compound is treated with thiourea to introduce the carbamothioyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., chlorine, bromine), catalysts (e.g., iron, aluminum chloride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-{[(3-Methylbutyl)carbamothioyl]amino}benzenesulfonamide: This compound has a similar structure but includes a sulfonamide group instead of a benzamide core.

    4-{[(3-Methylbutanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide: This compound has an additional tetrahydrofuran-2-ylmethyl group.

Uniqueness

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

4-(3-methylbutanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C13H17N3O2S/c1-8(2)7-11(17)16-13(19)15-10-5-3-9(4-6-10)12(14)18/h3-6,8H,7H2,1-2H3,(H2,14,18)(H2,15,16,17,19)

InChI Key

LCCKECGYRHJGSH-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.